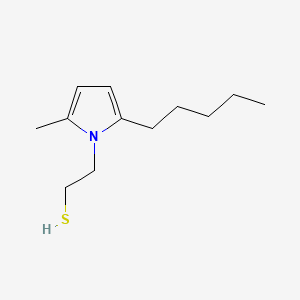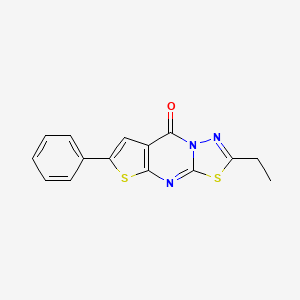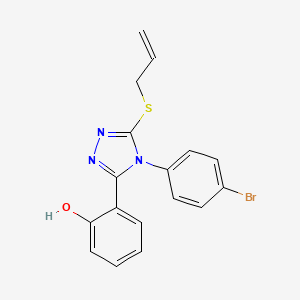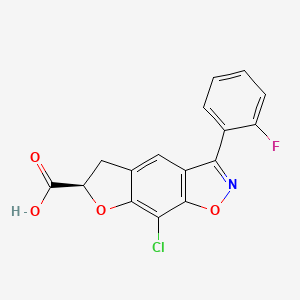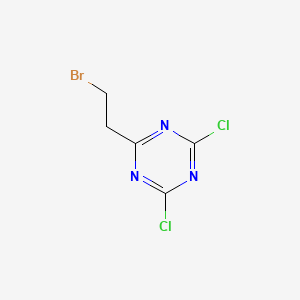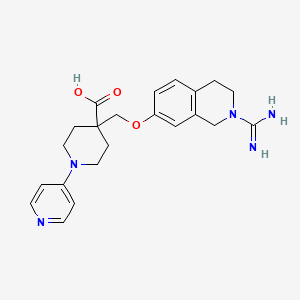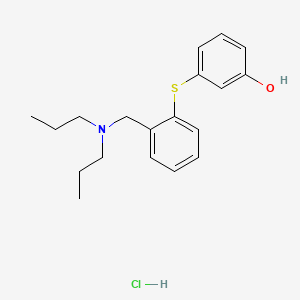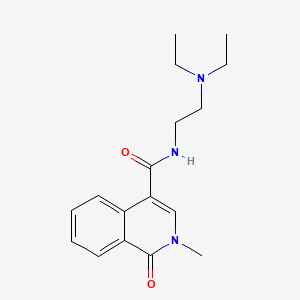
4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(diethylamino)ethyl)-2-methyl-1-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(diethylamino)ethyl)-2-methyl-1-oxo- is a chemical compound with the molecular formula C12H12N2O2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(diethylamino)ethyl)-2-methyl-1-oxo- typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline as the core structure.
Functionalization: The isoquinoline is functionalized to introduce the carboxamide group at the 4-position.
Oxidation: The final step involves the oxidation of the 1,2-dihydro group to form the 1-oxo group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(diethylamino)ethyl)-2-methyl-1-oxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 1-oxo group back to the 1,2-dihydro form.
Substitution: The diethylaminoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Various alkyl halides and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield the 1,2-dihydro form.
Scientific Research Applications
4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(diethylamino)ethyl)-2-methyl-1-oxo- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(diethylamino)ethyl)-2-methyl-1-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dihydro-N,N-dimethyl-1-oxo-4-isoquinolinecarboxamide
- 4-Isoquinolinecarboxamide, 1,2-dihydro-N-methoxy-N,2-dimethyl-1-oxo-
Uniqueness
4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(diethylamino)ethyl)-2-methyl-1-oxo- is unique due to the presence of the diethylaminoethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other isoquinoline derivatives and contributes to its specific applications and reactivity.
Properties
CAS No. |
148581-42-4 |
|---|---|
Molecular Formula |
C17H23N3O2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-methyl-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C17H23N3O2/c1-4-20(5-2)11-10-18-16(21)15-12-19(3)17(22)14-9-7-6-8-13(14)15/h6-9,12H,4-5,10-11H2,1-3H3,(H,18,21) |
InChI Key |
RIZHAKRYEMDPSA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CN(C(=O)C2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-methylcarbamic acid](/img/structure/B12730805.png)
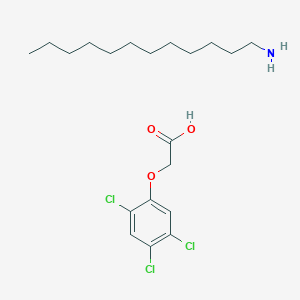
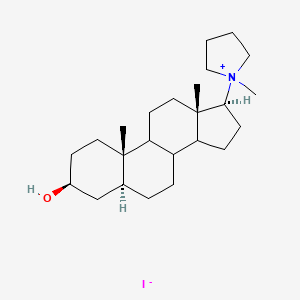



![(E)-but-2-enedioic acid;N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-5-methoxy-N-propyl-3,4-dihydro-2H-chromen-3-amine](/img/structure/B12730832.png)
